molecular formula C9H14N2O2 B12919682 5-(tert-Butoxy)-6-methylpyrimidin-4(1H)-one CAS No. 62022-11-1

5-(tert-Butoxy)-6-methylpyrimidin-4(1H)-one

Cat. No.: B12919682
CAS No.: 62022-11-1
M. Wt: 182.22 g/mol
InChI Key: VERSBFFQVYOZJI-UHFFFAOYSA-N
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Description

5-(tert-Butoxy)-6-methylpyrimidin-4(1H)-one is an organic compound that features a pyrimidine ring substituted with a tert-butoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butoxy)-6-methylpyrimidin-4(1H)-one typically involves the introduction of the tert-butoxy group into the pyrimidine ring. One common method is the reaction of 6-methylpyrimidin-4(1H)-one with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butoxy)-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidines .

Scientific Research Applications

5-(tert-Butoxy)-6-methylpyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(tert-Butoxy)-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tert-Butoxy)-6-methylpyrimidin-4(1H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

62022-11-1

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

4-methyl-5-[(2-methylpropan-2-yl)oxy]-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N2O2/c1-6-7(13-9(2,3)4)8(12)11-5-10-6/h5H,1-4H3,(H,10,11,12)

InChI Key

VERSBFFQVYOZJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC=N1)OC(C)(C)C

Origin of Product

United States

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